molecular formula C14H23NO4 B1290404 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate CAS No. 203662-61-7

6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate

Cat. No. B1290404
M. Wt: 269.34 g/mol
InChI Key: USXOUCHGCDBQPX-UHFFFAOYSA-N
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Description

The compound 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential biological activity. Spirocyclic compounds are known for their complex structures and the presence of multiple rings that are interconnected in a spiro configuration. These structures are of interest in the field of medicinal chemistry due to their three-dimensional shape and the ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in several studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems . Another related compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, was synthesized and reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products . These synthetic approaches highlight the versatility and potential for further chemical modifications of spirocyclic compounds.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds has been elucidated using various techniques. For example, the crystal structures of two enantiomers of a spirocyclic compound were determined by X-ray diffraction, revealing the presence of C-H...O hydrogen bonds and the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment . Similarly, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction, showing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . These studies provide insights into the three-dimensional arrangement of atoms within the spirocyclic framework.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, expanding their utility in synthetic chemistry. The alkylation of 6-aryl-6,7-diazaspiro[3.4]octane-5,8-diones has been achieved, demonstrating the ability to introduce aminoalkoxy and aminoalkyl groups into the spirocyclic core . This type of chemical modification can significantly alter the physical and chemical properties of the compounds, potentially leading to new applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of different functional groups, such as lactone and piperidine rings, can affect properties like solubility, melting point, and reactivity. For instance, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate revealed the presence of two diastereomers in a 1:1 ratio in the crystal, which could have implications for the compound's physical properties . Understanding these properties is crucial for the development of spirocyclic compounds as potential pharmaceuticals or materials.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

6-O-tert-butyl 2-O-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-6-5-14(9-15)7-10(8-14)11(16)18-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXOUCHGCDBQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate

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